N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide
Description
This compound is a hydrazone derivative featuring a piperazine core substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a 4-tert-butylphenylidene group. Its molecular structure combines lipophilic (tert-butyl, chlorobenzyl) and hydrogen-bonding (hydrazide) elements, making it a candidate for diverse biological interactions.
Properties
Molecular Formula |
C24H31ClN4O |
|---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C24H31ClN4O/c1-24(2,3)21-10-8-19(9-11-21)16-26-27-23(30)18-29-14-12-28(13-15-29)17-20-6-4-5-7-22(20)25/h4-11,16H,12-15,17-18H2,1-3H3,(H,27,30)/b26-16+ |
InChI Key |
RDTMEHXUAZBSQU-WGOQTCKBSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-tert-butylbenzaldehyde with 2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include G-protein coupled receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s structural uniqueness lies in its 4-tert-butylphenylidene substituent, which enhances lipophilicity compared to analogs with smaller or polar groups. Key analogs include:
Key Observations :
- Lipophilicity : The tert-butyl group increases logP compared to polar substituents (e.g., hydroxy, nitro) .
- Electron Effects : Electron-withdrawing groups (e.g., nitro in ) may enhance electrophilicity, affecting receptor binding .
- Stereoelectronic Profiles : Halogenated analogs (e.g., 5-bromo-2-fluorophenyl in ) improve target engagement via halogen bonding .
Anticancer and Antiproliferative Activity
- Main Compound : While direct data are unavailable, hydrazones with tert-butyl groups (e.g., ) inhibit TNF-α (57–58% suppression) and Akt pathways, critical in cancer progression .
- Analog from : Bromo-fluoro substitution may enhance cytotoxicity via DNA intercalation, as seen in halogenated hydrazones .
- Analog from : Pyridazinone-acetohydrazides with morpholinyl groups show antibacterial activity (MIC: 8–32 µg/mL), suggesting scaffold versatility .
Anti-Inflammatory and Enzyme Inhibition
Tables
Biological Activity
The compound N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide is a complex organic molecule with significant potential in biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic uses.
Molecular Characteristics
- Molecular Formula : C27H27ClN4OS
- Molecular Weight : 491.0 g/mol
- IUPAC Name : N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide
Structural Features
The compound features a benzimidazole core, which is known for its interactions with various biological targets, enhancing its pharmacological potential. The tert-butylphenyl and chlorobenzyl groups may influence its solubility and binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzimidazole moiety has been shown to inhibit certain enzyme activities, while the chlorobenzyl group may enhance binding properties, leading to increased efficacy against various biological targets.
Antimicrobial Activity
Research indicates that derivatives of hydrazides, including this compound, exhibit notable antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The hydrazide functional group is often associated with enhanced antimicrobial activity due to its ability to disrupt bacterial cell wall synthesis.
Anticancer Potential
Several studies have evaluated the anticancer effects of compounds related to this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents. The mechanism typically involves induction of apoptosis and inhibition of cell proliferation.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Antimicrobial | Escherichia coli | 15.0 | |
| Anticancer | HeLa (cervical cancer) | 8.0 | |
| Anticancer | MCF-7 (breast cancer) | 10.5 |
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against HeLa cells. The results indicated significant cytotoxicity at concentrations as low as 8 µM, with mechanisms involving apoptosis pathways being suggested.
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of hydrazides revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations (IC50 values of 12.5 µM and 15.0 µM respectively). This suggests that structural modifications in similar compounds can lead to enhanced antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
